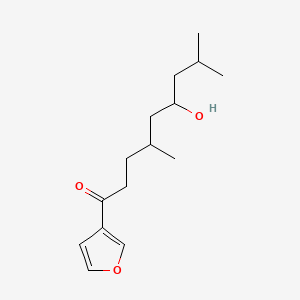
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is an organic compound featuring a furan ring, a hydroxy group, and a ketone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various applications in scientific research. The furan ring, in particular, is known for its aromatic properties and is found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a suitable aldehyde or ketone, followed by reduction and functional group modifications. For example, the reaction of 3-furaldehyde with a suitable ketone under acidic conditions can yield the desired product. The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of 1-(Furan-3-yl)-6-oxo-4,8-dimethylnonan-1-one or 1-(Furan-3-yl)-6-carboxy-4,8-dimethylnonan-1-one.
Reduction: Formation of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ketone groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-3-carboxaldehyde: A simpler furan derivative with an aldehyde group.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Furan-3-ylmethanol: A furan derivative with a hydroxymethyl group.
Uniqueness
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties
Eigenschaften
CAS-Nummer |
72145-16-5 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
1-(furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one |
InChI |
InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
BROZQMCDYUJKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)CCC(=O)C1=COC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
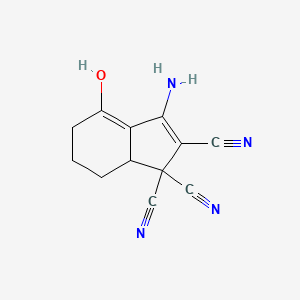

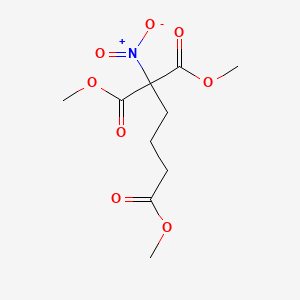



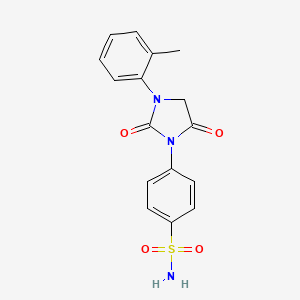
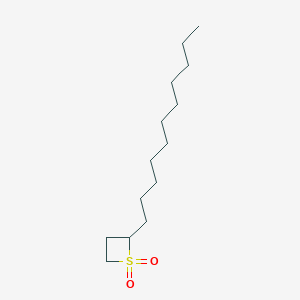
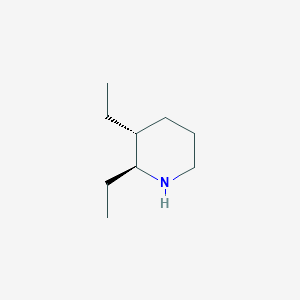
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

